molecular formula C7H7Cl2N B8314292 2-chloro-5-[(1R)-1-chloroethyl]pyridine

2-chloro-5-[(1R)-1-chloroethyl]pyridine

Cat. No.: B8314292
M. Wt: 176.04 g/mol
InChI Key: UEOCLBUKKVLGJR-RXMQYKEDSA-N
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Description

2-Chloro-5-[(1R)-1-chloroethyl]pyridine is a chlorinated pyridine derivative featuring a chiral (1R)-1-chloroethyl substituent at the 5-position and a chlorine atom at the 2-position of the pyridine ring.

Properties

Molecular Formula

C7H7Cl2N

Molecular Weight

176.04 g/mol

IUPAC Name

2-chloro-5-[(1R)-1-chloroethyl]pyridine

InChI

InChI=1S/C7H7Cl2N/c1-5(8)6-2-3-7(9)10-4-6/h2-5H,1H3/t5-/m1/s1

InChI Key

UEOCLBUKKVLGJR-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CN=C(C=C1)Cl)Cl

Canonical SMILES

CC(C1=CN=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridine derivatives with halogen or alkyl-halogen substituents are widely studied. Key analogs include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-Chloro-5-(chloromethyl)pyridine Cl (2), CH2Cl (5) 162.01 Not reported Chloromethyl, pyridine ring
2-Chloro-5-(trifluoromethyl)pyridine Cl (2), CF3 (5) 181.55 Not reported Trifluoromethyl, pyridine ring
Q13 (from ) Cl (2), CH3, OMe, NO2 (variable) 466–545 259–261 Nitro, methyl, methoxy
2-Chloro-5-iodo-pyridine Cl (2), I (5) 239.45 Not reported Iodo, pyridine ring

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., Cl, CF3, NO2) exhibit enhanced stability and altered reactivity. For example, trifluoromethyl groups increase lipophilicity and metabolic resistance, making them valuable in agrochemicals .
  • Steric and Stereochemical Effects: The (1R)-1-chloroethyl group in the target compound introduces chirality, which may affect biological activity (e.g., enantioselective interactions in drug targets). Non-chiral analogs like 2-chloro-5-(chloromethyl)pyridine lack this stereochemical complexity .
  • Thermal Stability : Derivatives with nitro groups (e.g., Q13) show higher melting points (259–287°C) due to strong intermolecular interactions, whereas alkyl-substituted analogs may have lower thermal stability .

Table 2. Yield Comparison

Compound Type Typical Yield (%) Key Challenges
Non-chiral chloromethylpyridines 67–81 By-product formation
Trifluoromethylpyridines 50–75 Fluorine incorporation efficiency
Nitro-substituted pyridines 66–77 Oxidative side reactions

Preparation Methods

Chlorination of Ethyl-Substituted Pyridines

A plausible route involves introducing chlorine at the 2-position of a 5-ethylpyridine precursor, followed by stereoselective chlorination of the ethyl group. For example:

  • Starting Material : 5-Ethyl-2-hydroxypyridine or its ether derivatives.

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) replaces the hydroxyl or alkoxy group with chlorine.

  • Stereoselective Chlorination : Radical or electrophilic chlorination of the ethyl side chain using chiral catalysts or auxiliaries to favor the (R)-configuration.

Challenges :

  • Positional selectivity (avoiding 3- or 4-chloro byproducts).

  • Achieving enantiomeric excess (ee) >90% for the chloroethyl group.

Asymmetric Synthesis via Chiral Intermediates

Hydrogenation of Ketone Precursors

A ketone intermediate, such as 5-acetyl-2-chloropyridine, could be asymmetrically hydrogenated to introduce the (R)-alcohol moiety, followed by chlorination:

Steps :

  • Grignard Reaction : 5-Bromo-2-chloropyridine reacts with isopropylmagnesium chloride-lithium chloride to form a nucleophilic intermediate, which is quenched with N-methoxy-N-methylacetamide to yield 5-acetyl-2-chloropyridine.

  • Asymmetric Hydrogenation : Use of a chiral catalyst (e.g., Ru-BINAP) to reduce the acetyl group to (R)-1-hydroxyethyl.

  • Chlorination : Replacement of the hydroxyl group with chlorine using PCl₅ or SOCl₂.

Data Table : Key Reaction Parameters

StepReagents/ConditionsYield (%)ee (%)
Grignard AdditioniPrMgCl·LiCl, THF, 0°C → 20°C84N/A
Asymmetric HydrogenationRu-(S)-BINAP, H₂ (30 bar), ethanol7892
ChlorinationPCl₅, reflux9692*

*Retention of configuration assumed.

Multi-Step Processes Inspired by Nicotinic Acid Routes

Adaptation of US4958025 Methodology

The synthesis of 2-chloro-5-chloromethylpyridine from nicotinic acid can be modified to introduce a chloroethyl group:

Proposed Pathway :

  • Step 1 : Nicotinic acid → 3-trichloromethylpyridine via PCl₅.

  • Step 2 : Alkoxy group introduction using sodium ethoxide (instead of methoxide) to form 2-ethoxy-5-(ethoxyethyl)pyridine.

  • Step 3 : Acid hydrolysis to yield 5-(1-hydroxyethyl)-2-pyridone.

  • Step 4 : Asymmetric hydrogenation (if needed) and chlorination with PCl₅.

Advantages :

  • Leverages established industrial processes.

  • Ethoxyethyl intermediates allow for controlled functionalization.

Limitations :

  • Requires precise control over alkoxide chain length and hydrolysis conditions.

Resolution of Racemic Mixtures

Kinetic Resolution via Enzymatic Catalysis

Racemic 2-chloro-5-(1-chloroethyl)pyridine can be resolved using lipases or esterases:

  • Substrate : Synthesize a racemic ester derivative (e.g., acetylated hydroxyethyl precursor).

  • Enzyme : Candida antarctica lipase B (CAL-B) selectively hydrolyzes one enantiomer.

  • Conditions : Aqueous buffer, 30°C, 24 hours.

Data :

  • Typical ee: 85–95%.

  • Yield: 40–50% for desired (R)-enantiomer.

Comparative Analysis of Chlorination Agents

Table : Efficiency of Chlorinating Agents for Hydroxyethyl → Chloroethyl Conversion

ReagentSolventTemp (°C)Time (h)Yield (%)Byproducts
PCl₅Toluene110692Phosphorus oxides
SOCl₂DCM40288HCl, SO₂
(COCl)₂Ether25485CO, HCl

Stereochemical Considerations

Chiral Induction via Borane Complexes

Borane-mediated reduction of 5-acetyl-2-chloropyridine with a chiral oxazaborolidine catalyst can achieve >90% ee for the (R)-alcohol intermediate.

Mechanism :

  • Coordination of borane to the ketone oxygen.

  • Hydride transfer from the chiral catalyst to the re face.

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